5-Chloronicotinoyl chloride 5-Chloronicotinoyl chloride
Brand Name: Vulcanchem
CAS No.: 85320-79-2
VCID: VC2279301
InChI: InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
SMILES: C1=C(C=NC=C1Cl)C(=O)Cl
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol

5-Chloronicotinoyl chloride

CAS No.: 85320-79-2

Cat. No.: VC2279301

Molecular Formula: C6H3Cl2NO

Molecular Weight: 176 g/mol

* For research use only. Not for human or veterinary use.

5-Chloronicotinoyl chloride - 85320-79-2

Specification

CAS No. 85320-79-2
Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
IUPAC Name 5-chloropyridine-3-carbonyl chloride
Standard InChI InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
Standard InChI Key BMKOWBGBYPYXET-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1Cl)C(=O)Cl
Canonical SMILES C1=C(C=NC=C1Cl)C(=O)Cl

Introduction

Chemical Identity and Properties

Structural Characteristics

5-Chloronicotinoyl chloride consists of a pyridine ring with a chlorine atom at the 5-position and a carbonyl chloride group at the 3-position. The compound is characterized by its distinctive structure featuring both an aromatic heterocycle and a reactive acyl chloride functional group . The presence of the electronegative chlorine atoms significantly influences its chemical reactivity and applications in organic synthesis. The compound's IUPAC name is 5-chloropyridine-3-carbonyl chloride, reflecting its structural arrangement.

Physical and Chemical Properties

5-Chloronicotinoyl chloride appears as a crystalline solid at room temperature. Its reactive nature stems primarily from the carbonyl chloride group, which readily undergoes nucleophilic substitution reactions. This reactivity makes it particularly valuable as a synthetic intermediate. The compound's physical and chemical properties are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of 5-Chloronicotinoyl Chloride

PropertyValue
Molecular FormulaC6H3Cl2NO
Molecular Weight176.00 g/mol
CAS Number85320-79-2
IUPAC Name5-chloropyridine-3-carbonyl chloride
Standard InChIInChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
Standard InChIKeyBMKOWBGBYPYXET-UHFFFAOYSA-N
Canonical SMILESC1=C(C=NC=C1Cl)C(=O)Cl
Physical StateCrystalline solid
SolubilitySoluble in common organic solvents; low solubility in water

The molecular structure features a planar pyridine ring with the carbonyl chloride group extending from the 3-position. Like other nicotinoyl chlorides, this compound displays characteristic reactivity patterns influenced by both the heterocyclic nitrogen and the acyl chloride functionality.

Synthesis Methods

Common Synthetic Routes

The primary synthetic route to 5-chloronicotinoyl chloride involves the chlorination of 5-chloronicotinic acid. This transformation typically employs chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction proceeds via nucleophilic attack on the chlorinating agent, followed by elimination to form the acyl chloride. This synthetic approach is similar to methods employed for related compounds such as 5,6-dichloronicotinoyl chloride, where 5,6-dichloro nicotinic acid is refluxed with thionyl chloride in the presence of catalytic dimethylformamide (DMF) .

Laboratory Preparation

In laboratory settings, 5-chloronicotinoyl chloride is typically prepared by refluxing 5-chloronicotinic acid with an excess of thionyl chloride. A catalytic amount of DMF is often added to facilitate the reaction, similar to the preparation of related compounds such as 5,6-dichloronicotinoyl chloride . The reaction mixture is then cooled and concentrated to afford the desired product, which can be purified by appropriate methods such as recrystallization or column chromatography. The synthesis can be represented as follows:

5-chloronicotinic acid + SOCl2 (excess) → 5-chloronicotinoyl chloride + SO2 + HCl

This synthetic approach is analogous to that described for 5,6-dichloronicotinoyl chloride in the literature, where the acid is converted to the acid chloride prior to further functionalization .

Applications and Uses

Chemical Synthesis Applications

In organic synthesis, 5-chloronicotinoyl chloride functions as an important intermediate for introducing the 5-chloronicotinoyl group into target molecules. Its primary utility lies in the formation of amides, esters, and related derivatives. The reaction of this compound with amines, alcohols, or thiols produces the corresponding amides, esters, or thioesters, respectively. These transformations are fundamental in constructing more complex molecular architectures required in various chemical industries.

Research Applications

In research settings, 5-chloronicotinoyl chloride has applications in the synthesis of compounds with potential biological activity. Related nicotinoyl derivatives have demonstrated antibacterial properties, as seen with 5-chloro-N-cyclohexyl-6-thiosubstituted nicotinamide derivatives, which have shown activity against organisms such as E. coli, S. typhi, Streptococcus mutans, and S. aureus . This suggests potential research applications for 5-chloronicotinoyl chloride in the development of novel antibacterial agents.

Comparative Analysis

Comparison with Related Nicotinoyl Chlorides

5-Chloronicotinoyl chloride belongs to a family of substituted nicotinoyl chlorides, each with distinct characteristics based on their substitution patterns. Table 2 presents a comparative analysis of 5-chloronicotinoyl chloride with several related compounds.

Table 2: Comparison of 5-Chloronicotinoyl Chloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
5-Chloronicotinoyl chlorideC6H3Cl2NO176.0085320-79-2Chlorine at 5-position of pyridine ring
Nicotinoyl chlorideC6H4ClNO141.5510400-19-8Unsubstituted pyridine ring
6-Chloro-5-nitronicotinoyl chlorideC6H2Cl2N2O3N/A23945-84-8Chlorine at 6-position, nitro at 5-position
5-Bromo-2-chloro-nicotinoyl chlorideC6H2BrCl2NO254.8978686-86-9Bromine at 5-position, chlorine at 2-position

This comparison highlights the structural diversity within the nicotinoyl chloride family. Each substitution pattern confers different reactivity and physical properties, influencing the compound's utility in various applications .

Structure-Activity Relationships

The position and nature of substituents on the pyridine ring significantly impact the reactivity and potential applications of nicotinoyl chlorides. The electron-withdrawing chlorine at the 5-position in 5-chloronicotinoyl chloride enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to unsubstituted nicotinoyl chloride .

For compounds with additional functional groups, such as 6-chloro-5-nitronicotinoyl chloride, the nitro group further increases electrophilicity, making the carbonyl carbon more reactive toward nucleophilic attack. These structure-activity relationships are crucial in determining the most appropriate nicotinoyl chloride derivative for specific synthetic applications.

Research Findings

Recent Studies

While specific research findings on 5-chloronicotinoyl chloride itself are relatively limited in the available literature, studies on related compounds provide insight into its potential applications. Research on structurally similar compounds has demonstrated their utility in organic synthesis and pharmaceutical development .

One significant research direction involves the use of substituted nicotinoyl chlorides, including 5,6-dichloronicotinoyl chloride, in the synthesis of amide derivatives with antibacterial properties. For example, 5-chloro-N-cyclohexyl-6-thiosubstituted nicotinamide derivatives have been synthesized from 5,6-dichloronicotinoyl chloride and evaluated for their activity against various bacterial strains . Similar approaches could potentially utilize 5-chloronicotinoyl chloride as a starting material.

Future Research Directions

The structural features of 5-chloronicotinoyl chloride suggest several promising avenues for future research:

  • Development of novel synthetic methodologies utilizing 5-chloronicotinoyl chloride as a building block

  • Investigation of potential pharmaceutical applications, particularly in the development of antibacterial agents

  • Exploration of catalytic reactions involving 5-chloronicotinoyl chloride

  • Structure-activity relationship studies to optimize biological activity of derivatives

  • Green chemistry approaches to its synthesis and utilization

These research directions could significantly expand the utility of 5-chloronicotinoyl chloride in organic synthesis and medicinal chemistry, potentially leading to new applications in pharmaceutical and agrochemical development .

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